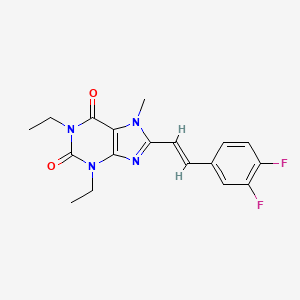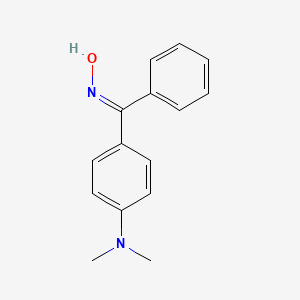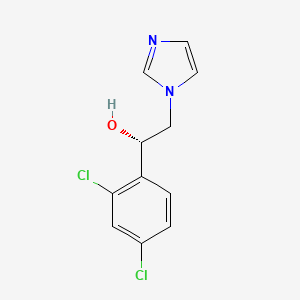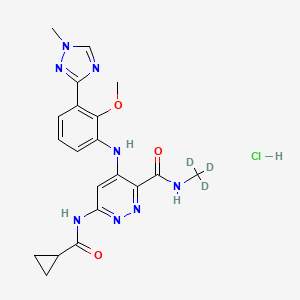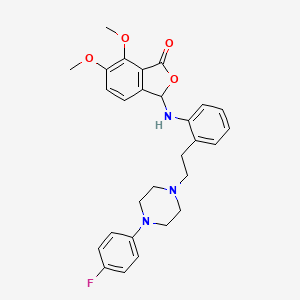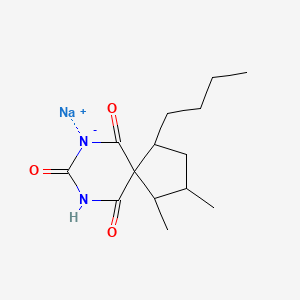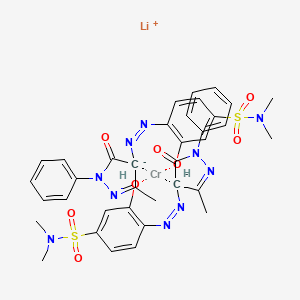
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) is a complex organometallic compound It is known for its unique structure, which includes a lithium ion coordinated to a chromate anion through a series of azo and sulphonamidato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) typically involves the reaction of lithium chromate with the appropriate azo and sulphonamidato ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediate compounds, purification steps, and final assembly of the complex. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) can undergo various types of chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium species.
Substitution: The azo and sulphonamidato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the specific requirements of the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species .
Wissenschaftliche Forschungsanwendungen
Lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a corrosion inhibitor in certain industrial applications
Wirkmechanismus
The mechanism of action of lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate anion can form complexes with various substrates, facilitating chemical transformations. The azo and sulphonamidato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
- Lithium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonamidato(2-))chromate(1-)
- Lithium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxybenzenesulphonamidato(2-))chromate(1-)
Uniqueness
What sets lithium bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-N,N-dimethylbenzene-1-sulphonamidato(2-))chromate(1-) apart from similar compounds is its specific combination of ligands, which confer unique chemical properties and reactivity. The presence of both azo and sulphonamidato groups allows for versatile interactions with various substrates, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
83732-89-2 |
|---|---|
Molekularformel |
C36H36CrLiN10O8S2- |
Molekulargewicht |
859.8 g/mol |
IUPAC-Name |
lithium;chromium;3-hydroxy-N,N-dimethyl-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/2C18H18N5O4S.Cr.Li/c2*1-12-17(18(25)23(21-12)13-7-5-4-6-8-13)20-19-15-10-9-14(11-16(15)24)28(26,27)22(2)3;;/h2*4-11,24H,1-3H3;;/q2*-1;;+1 |
InChI-Schlüssel |
PNVXVFFJXDLUKM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)O)C3=CC=CC=C3.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



